Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride
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Overview
Description
Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with 2-(4-methyl-5-thiazolyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
Medicinally, this compound may be investigated for its potential use in treating diseases such as infections, neurological disorders, or as an anti-inflammatory agent.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-
- Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride
Uniqueness
The uniqueness of Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride lies in its specific chemical structure, which imparts distinct pharmacological properties compared to its analogs. The presence of the 3,4-dichlorophenyl and 4-methyl-5-thiazolyl groups may enhance its binding affinity and selectivity for certain biological targets.
Properties
CAS No. |
89663-28-5 |
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Molecular Formula |
C16H22Cl5N3S |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
5-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C16H19Cl2N3S.3ClH/c1-12-16(22-11-19-12)4-5-20-6-8-21(9-7-20)13-2-3-14(17)15(18)10-13;;;/h2-3,10-11H,4-9H2,1H3;3*1H |
InChI Key |
FKVPPKNHUCYXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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